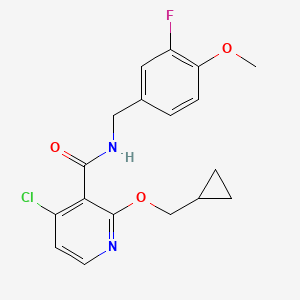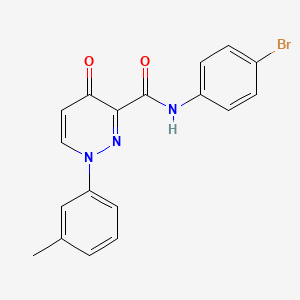![molecular formula C13H22N2O3 B15111389 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 401581-26-8](/img/structure/B15111389.png)
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H22N2O3 . This compound features a piperidine ring substituted with a cyclohexylamino carbonyl group and a carboxylic acid group. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely recognized for its significance in the pharmaceutical industry .
Vorbereitungsmethoden
The synthesis of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with cyclohexyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the cyclohexylamino carbonyl group, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
401581-26-8 |
|---|---|
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-(cyclohexylcarbamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,18)(H,16,17) |
InChI-Schlüssel |
SSKQZRIWUQIBKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15111309.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111315.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111333.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111338.png)
![N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111344.png)
![tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15111350.png)
![5-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15111362.png)
![3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15111374.png)
![methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate](/img/structure/B15111377.png)

